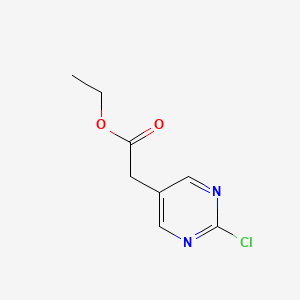

Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Overview

Description

Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and an ethyl acetate group at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for preparing ethyl 2-(2-chloropyrimidin-5-yl)acetate involves the nucleophilic substitution reaction between 2-chloro-5-chloropyrimidine and ethyl acetoacetate. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic attack on the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrimidine derivative.

Scientific Research Applications

Ethyl 2-(2-chloropyrimidin-5-yl)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(2-chloropyrimidin-5-yl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(2-bromopyrimidin-5-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 2-(2-fluoropyrimidin-5-yl)acetate: Contains a fluorine atom instead of chlorine.

Ethyl 2-(2-iodopyrimidin-5-yl)acetate: Features an iodine atom in place of chlorine.

The uniqueness of this compound lies in its specific reactivity and the biological activities conferred by the chlorine atom, which can differ significantly from those of its halogenated analogs.

Biological Activity

Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidine compounds are known for their wide-ranging pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by its molecular formula and a molecular weight of approximately 187.6 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at position 2 and an ethyl acetate moiety. Its structural properties enhance its lipophilicity, which is crucial for biological interactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. The presence of the chloropyrimidine moiety enhances its efficacy by improving receptor binding affinity and increasing membrane permeability.

- Antitumor Effects : this compound has been investigated for its potential antitumor activity. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

- Anti-inflammatory Properties : Research has indicated that this compound may modulate inflammatory pathways. In vitro studies have reported a reduction in pro-inflammatory cytokines when cells are treated with this compound, highlighting its potential as an anti-inflammatory agent .

The mechanism of action for this compound involves interaction with specific enzymes or receptors in microbial metabolism and inflammatory pathways. Molecular docking studies suggest that the compound binds to target proteins involved in these processes, thereby exerting its biological effects .

Case Studies

Several case studies have explored the pharmacological properties of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating potent antimicrobial activity.

- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .

- Inflammatory Response Modulation : An investigation into the compound's anti-inflammatory effects showed that it significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential application in treating inflammatory diseases .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Properties

IUPAC Name |

ethyl 2-(2-chloropyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBRQPXTQXJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.